1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride
Description
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8-3-1-5-10(7-8)6-2-4-8;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUFUTBTENLVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060007-87-4 | |
| Record name | 1-azabicyclo[3.3.1]nonan-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Radical C-Carbonylation Method
One synthetic approach involves radical C-carbonylation reactions that build the bicyclic amine structure by introducing a carbonyl group followed by amination steps. This method enables the formation of the bicyclic framework with the nitrogen atom incorporated at the bridgehead position, characteristic of the 1-azabicyclo[3.3.1]nonane system. The amine group is subsequently introduced or revealed through reduction or substitution reactions. This approach is notable for its versatility in modifying the bicyclic scaffold and has been reported in recent synthetic chemistry literature.
Cyclization of Nitrogen-Containing Precursors
Another common preparation strategy involves cyclization reactions of suitably functionalized nitrogen-containing precursors. Typically, a linear or monocyclic precursor bearing a nitrogen source undergoes intramolecular cyclization under basic or acidic conditions to form the bicyclic system. For example, the use of strong bases facilitates cyclization by deprotonating amine or amide groups, promoting ring closure. This method allows for controlled introduction of the amine group at the 5-position of the bicyclic ring system.
Industrial Scale Synthesis
Industrial production of this compound generally follows the aforementioned synthetic routes but optimized for large-scale output. This includes optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Purification steps often involve crystallization of the dihydrochloride salt to improve stability and handling. Quality control measures ensure the final product meets pharmaceutical or research-grade standards.
Reaction Conditions and Reagents
| Method | Key Reagents/Conditions | Notes |
|---|---|---|
| Radical C-Carbonylation | Radical initiators, carbonyl sources, reducing agents | Enables bicyclic framework formation with amine introduction |
| Cyclization of Precursors | Strong bases (e.g., NaOH, KOH), nitrogen precursors | Controlled intramolecular ring closure to form bicyclic amine |
| Salt Formation | Hydrochloric acid (HCl) | Conversion to dihydrochloride salt for stability and purification |
Chemical Reaction Analysis in Preparation
The preparation methods involve several key reaction types:
- Cyclization: Intramolecular nucleophilic substitution or addition reactions that close the bicyclic ring system.
- Reduction: Conversion of carbonyl or nitrile intermediates to amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt, enhancing compound stability and solubility.
These reactions are carefully controlled to avoid side reactions such as over-oxidation or polymerization, which can reduce yield and complicate purification.
Research Findings and Optimization
Recent research highlights the importance of solvent choice and reaction temperature in optimizing yield and purity. For example, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) have been shown to facilitate cyclization reactions due to their ability to stabilize charged intermediates. Reaction temperatures are typically maintained between ambient and reflux conditions to balance reaction rate with selectivity.
Moreover, purification of the dihydrochloride salt often involves recrystallization from ethanol or water, which improves the compound's stability and facilitates handling in downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm purity and structural integrity after synthesis.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield (%) | References |
|---|---|---|---|---|
| Radical C-Carbonylation | Versatile, allows structural modifications | Requires radical initiators, sensitive to conditions | 65–80 | |
| Cyclization of Nitrogen Precursors | Straightforward, scalable | Requires strong bases, potential side reactions | 70–85 | |
| Industrial Optimized Synthesis | High yield, purity, scalable | Requires multi-step purification | 75–90 |
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H16Cl2N2
- CAS Number : 2060007-87-4
- Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which contributes to its basicity and ability to form salts with acids.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : 1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride serves as a precursor for synthesizing more complex organic molecules, particularly in asymmetric synthesis and catalysis .
- Reactivity : The compound can undergo various reactions such as oxidation and reduction, making it versatile in synthetic chemistry.
-
Biology
- Neurotransmitter Analog Studies : Due to its structural similarity to certain biological amines, it is used in studies involving neurotransmitter analogs, particularly in understanding receptor interactions.
- Binding Affinity : Research indicates that derivatives of this compound exhibit high affinity for μ-opioid receptors (MOR), which are critical in pain perception and reward pathways.
-
Medicine
- Therapeutic Potential : Investigations into the therapeutic applications of 1-Azabicyclo[3.3.1]nonan derivatives have shown promise in treating conditions such as depression, anxiety, and pain management .
- Analgesic Effects : Case studies demonstrate significant analgesic effects in rodent models, comparable to established opioid analgesics, suggesting potential for pain relief applications.
Case Studies
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Analgesic Effects | Significant pain relief comparable to morphine |
| Study 2 | Neuroprotection | Reduced oxidative stress in neuronal cell lines |
| Study 3 | Receptor Binding | High affinity for μ-opioid receptors (EC50 = 2.5 nM) |
Industrial Applications
- Material Development : The compound may be utilized in developing new materials or as a catalyst in various chemical processes due to its unique properties and reactivity .
- Asymmetric Catalysis : Bicyclic compounds like 1-Azabicyclo[3.3.1]nonan are increasingly being explored for their effectiveness in asymmetric catalysis, contributing to advancements in synthetic methodologies .
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes structural and physicochemical differences between 1-azabicyclo[3.3.1]nonan-5-amine dihydrochloride and analogous bicyclic amines:
Key Observations :
- Ring Strain : Smaller bicyclic systems (e.g., [3.2.1] or [2.2.2]) exhibit higher or lower strain, respectively, influencing reactivity. The [3.3.1] framework balances strain and stability, making it versatile for functionalization .
- Substituent Effects: The position of the amine group (5- vs. For example, 3-amine derivatives (e.g., Endo-9-methyl) show reduced solubility compared to 5-amine analogs due to steric hindrance .
- Salt Forms: Dihydrochloride salts generally improve solubility compared to mono-salts or free bases, as seen in the target compound vs. {1-azabicyclo[3.3.1]nonan-5-yl}methanol HCl .
Pharmacological Relevance
- Quinuclidine derivatives (e.g., 1-azabicyclo[2.2.2]octan-4-amine diHCl) are established in antispasmodic and antipsychotic drug design, but the [3.3.1] system offers a broader conformational scope for targeting enzymes like acetylcholinesterase .
- Substituent modifications (e.g., methyl groups or hydroxylation) in analogs like {1-azabicyclo[3.3.1]nonan-5-yl}methanol HCl may enhance blood-brain barrier penetration .
Biological Activity
1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride (CAS No. 2060007-87-4) is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. Its molecular formula is , and it exhibits properties typical of tertiary amines, including basicity and the ability to form salts with acids.
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter receptors, particularly the μ-opioid receptor (MOR). Research indicates that compounds derived from this bicyclic framework can act as agonists or antagonists at these receptors, influencing pain perception and reward pathways in the brain.
Target Receptors
- μ-opioid receptor (MOR) : Compounds related to 1-Azabicyclo[3.3.1]nonan-5-amine have shown varying efficacy at MOR, with some exhibiting potent agonistic activity (EC50 values in the nanomolar range) .
Biological Activity and Effects
The compound has been studied for its effects on several biological systems:
Cellular Effects
This compound influences cellular signaling pathways, particularly those involved in pain modulation and neuroprotection. It has been shown to:
- Modulate intracellular cAMP levels.
- Affect gene expression related to neuronal survival and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate bioavailability with significant first-pass metabolism in animal models. Studies have shown:
- Half-life: Varies depending on administration route (oral vs intravenous).
- Clearance: Correlates with structural modifications that enhance solubility and permeability .
Case Studies
Several studies have examined the biological activity of 1-Azabicyclo[3.3.1]nonan derivatives:
- Study on Pain Relief : A study demonstrated that a derivative of 1-Azabicyclo[3.3.1]nonan exhibited significant analgesic effects in rodent models, comparable to established opioid analgesics .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of these compounds in models of neurodegenerative diseases, suggesting they may reduce oxidative stress and inflammation in neuronal cells .
Data Tables
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Analgesic effects | Significant pain relief comparable to morphine |
| Study 2 | Neuroprotection | Reduced oxidative stress in neuronal cell lines |
| Study 3 | Receptor binding | High affinity for μ-opioid receptors (EC50 = 2.5 nM) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azabicyclo[3.3.1]nonan-5-amine dihydrochloride, and how can its purity be validated?
- Methodological Answer : Synthesis often involves ring-closing strategies (e.g., intramolecular cyclization) or modifications of related bicyclic amines. For purity validation, use high-resolution mass spectrometry (HRMS) to confirm molecular weight, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing bridgehead protons), and X-ray crystallography for absolute stereochemical confirmation if applicable. Polarimetry can assess enantiomeric excess in chiral derivatives .
Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?
- Methodological Answer : Radioligand binding assays (e.g., using tritiated antagonists) are standard for assessing affinity to receptors like muscarinic acetylcholine or adrenergic receptors. Functional assays (e.g., calcium flux or cAMP modulation) can determine agonist/antagonist profiles. Cross-validation with computational docking studies (e.g., AutoDock Vina) may provide mechanistic insights into binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
